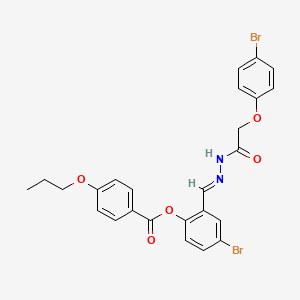
3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone: is an organic compound with the molecular formula C16H17N3OS and a molecular weight of 299.397 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the condensation reaction between 3-methoxybenzaldehyde and 3-methylphenylthiosemicarbazide . The reaction is usually carried out in an ethanol solution under reflux conditions for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiosemicarbazone derivatives.
Substitution: Alkylated thiosemicarbazone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties .
Biology: This compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents .
Medicine: Research has shown that thiosemicarbazone derivatives, including this compound, have potential anticancer properties. They can inhibit the growth of cancer cells by interfering with cellular processes .
Industry: In the material science industry, this compound is explored for its potential use in the development of new materials with specific electronic or optical properties .
Mecanismo De Acción
The mechanism of action of 3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with metal ions, forming stable complexes. These complexes can interfere with various biological pathways, such as enzyme inhibition and DNA synthesis . The compound’s ability to chelate metal ions is crucial for its biological activity.
Comparación Con Compuestos Similares
- 3-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 3-Methoxybenzaldehyde N-phenylthiosemicarbazone
- 3-Methoxybenzaldehyde thiosemicarbazone
Comparison: Compared to its analogs, 3-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone exhibits unique properties due to the presence of the 3-methylphenyl group. This group can influence the compound’s solubility, stability, and biological activity. For instance, the methyl group can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability .
Propiedades
Número CAS |
767335-36-4 |
|---|---|
Fórmula molecular |
C16H17N3OS |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-[(E)-(3-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C16H17N3OS/c1-12-5-3-7-14(9-12)18-16(21)19-17-11-13-6-4-8-15(10-13)20-2/h3-11H,1-2H3,(H2,18,19,21)/b17-11+ |
Clave InChI |
LYLWXHDRPFKDOH-GZTJUZNOSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC(=CC=C2)OC |
SMILES canónico |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12016730.png)

![4-(4-Methylphenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12016750.png)


![4-bromo-2-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B12016773.png)
![2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016787.png)
![4-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12016790.png)
![3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12016791.png)

![(5E)-2-(4-isopropoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016799.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12016806.png)

![(5Z)-3-dodecyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016810.png)
